5-chloro-N-(2-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC16388024
Molecular Formula: C18H12Cl2FN3OS
Molecular Weight: 408.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12Cl2FN3OS |
|---|---|
| Molecular Weight | 408.3 g/mol |
| IUPAC Name | 5-chloro-N-(2-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H12Cl2FN3OS/c19-12-6-2-4-8-15(12)23-17(25)16-13(20)9-22-18(24-16)26-10-11-5-1-3-7-14(11)21/h1-9H,10H2,(H,23,25) |
| Standard InChI Key | NNFAVSOWXMEANN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)Cl)F |
Introduction
Key Structural Features:
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Halogen Substituents: Chlorine and fluorine atoms contribute to its hydrophobicity and potential bioactivity.
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Thioether Linkage: The sulfur atom introduces flexibility and potential reactivity.
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Pyrimidine Ring: A heterocyclic structure often associated with biological activity in pharmaceuticals.
Synthesis
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of the Pyrimidine Core: Starting from precursors like cyanoguanidine or amidines, coupled with appropriate aldehydes or ketones.
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Chlorination: Introduction of chlorine at specific positions via electrophilic substitution.
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Thioether Formation: Reaction between a thiol derivative (e.g., 2-fluorobenzylthiol) and a halogenated pyrimidine intermediate.
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Amidation: Coupling of the pyrimidine derivative with 2-chloroaniline under suitable conditions.
Potential Applications
Compounds with similar structural motifs have been explored for various biological and industrial applications:
Pharmacological Activity
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Anticancer Agents: Pyrimidine derivatives are often investigated for their ability to inhibit enzymes like kinases or DNA polymerases in cancer cells.
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Antimicrobial Properties: The halogenated aromatic structures may exhibit antibacterial or antifungal activity.
Chemical Intermediates
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The compound could serve as a precursor for synthesizing more complex molecules with tailored biological properties.
Future Directions
Further research is needed to:
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Characterize Biological Activity: Screening against cancer cell lines, bacteria, or fungi could reveal therapeutic potential.
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Optimize Synthesis Pathways: Developing more efficient or environmentally friendly synthetic methods.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and reduce toxicity.
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